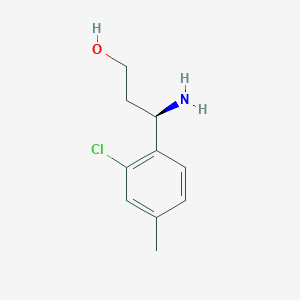
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Formation of Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol: This compound shares the pyrrolidine ring and fluorine substitution but differs in the functional group attached to the ring.
®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate: Similar in structure but with a different stereochemistry and functional group.
Uniqueness
(S)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is unique due to its specific combination of the pyrrolidine ring, fluorine atoms, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H12ClF2NO2 |
|---|---|
Peso molecular |
215.62 g/mol |
Nombre IUPAC |
3-[(2S)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H/t5-;/m0./s1 |
Clave InChI |
WKTNKTIODBOQSP-JEDNCBNOSA-N |
SMILES isomérico |
C1[C@@H](NCC1(F)F)CCC(=O)O.Cl |
SMILES canónico |
C1C(NCC1(F)F)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


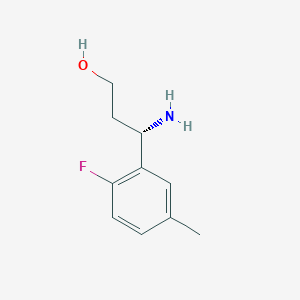
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
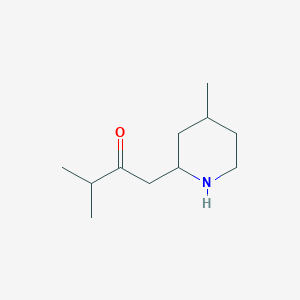
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
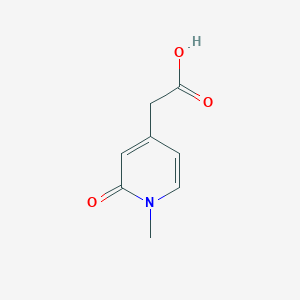
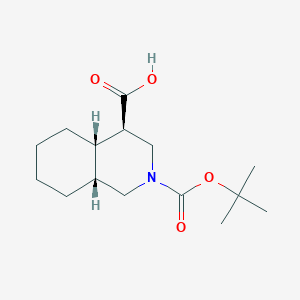

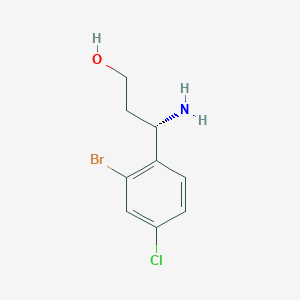

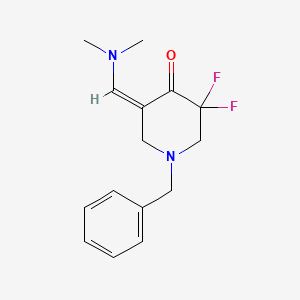
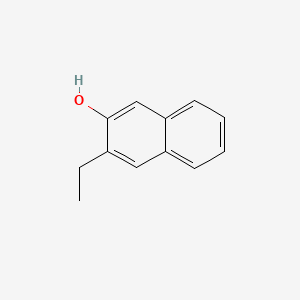
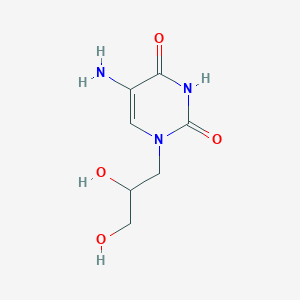
![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
